

An In-Depth Technical Guide to Hexamethyleneimine (CAS: 111-49-9)

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Compound of Interest

Compound Name: Hexamethyleneimine

Cat. No.: B121469

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyleneimine (HMI), systematically named Azepane, is a cyclic secondary amine with the chemical formula $C_6H_{13}N$.^[1] It consists of a seven-membered ring containing six carbon atoms and one nitrogen atom.^[2] HMI is a colorless to light yellow liquid characterized by an ammonia-like odor.^{[3][4]} As a versatile chemical intermediate, it is a crucial building block in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialized polymers.^{[3][5]} Its utility extends to materials science, where it functions as a structure-directing agent in the synthesis of zeolites.^{[4][6]} This guide provides a comprehensive technical overview of **Hexamethyleneimine**, covering its chemical properties, synthesis protocols, spectroscopic profile, reactivity, applications, and safety guidelines.

Chemical and Physical Properties

Hexamethyleneimine is a flammable and corrosive liquid that is soluble in water.^{[4][7]} Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Reference(s)
Identifier		
IUPAC Name	Azepane	[1]
CAS Number	111-49-9	[1]
Molecular Formula	C ₆ H ₁₃ N	[1]
Molecular Weight	99.17 g/mol	[1]
Physical Properties		
Appearance	Clear, colorless to light yellow liquid	[3][4]
Odor	Ammonia-like	[3][8]
Boiling Point	138 °C at 749-760 mmHg	[1][7]
Melting Point	-37 °C	[1][4]
Flash Point	18 - 22 °C (64.4 - 71.6 °F) (Closed Cup)	[1]
Density	0.88 g/mL at 25 °C	
Vapor Pressure	7.4 mmHg at 21.1 °C	
Water Solubility	Soluble	[2][4]
Refractive Index (n _{20/D})	1.466	
Thermodynamic Properties		
Heat of Vaporization	9.3 kcal/mol	[1]
Auto-ignition Temperature	330 °C (626 °F)	[9]
Safety Properties		
Explosive Limits	1.6 - 9.9% (V)	[4][7]

Synthesis and Manufacturing

Hexamethyleneimine is primarily produced on an industrial scale through the catalytic cyclization of hexamethylenediamine. Other routes, such as the reduction of caprolactam, have also been developed.[3]

One established production method involves heating hexamethylenediamine to 350 °C in a hydrogen stream over a catalyst, such as ammonium vanadate on activated alumina, achieving yields of approximately 84%.[2][3] An alternative patented process describes a continuous reaction at lower temperatures (70-180 °C) using a nickel or cobalt catalyst, where HMI is continuously removed from the reaction mixture to maintain low concentrations and improve selectivity.[5]

Experimental Protocol: Continuous Synthesis from Hexamethylenediamine

This protocol is adapted from methodologies described for the continuous synthesis of **Hexamethyleneimine** to maximize yield and minimize by-product formation.[5]

Materials:

- Purified hexamethylenediamine
- Inert, high-boiling point solvent (e.g., n-hexanol, cumene)
- Nickel or Cobalt-based catalyst (e.g., Raney Nickel)
- Deionized water (for azeotropic distillation)
- Nitrogen or Hydrogen gas supply

Equipment:

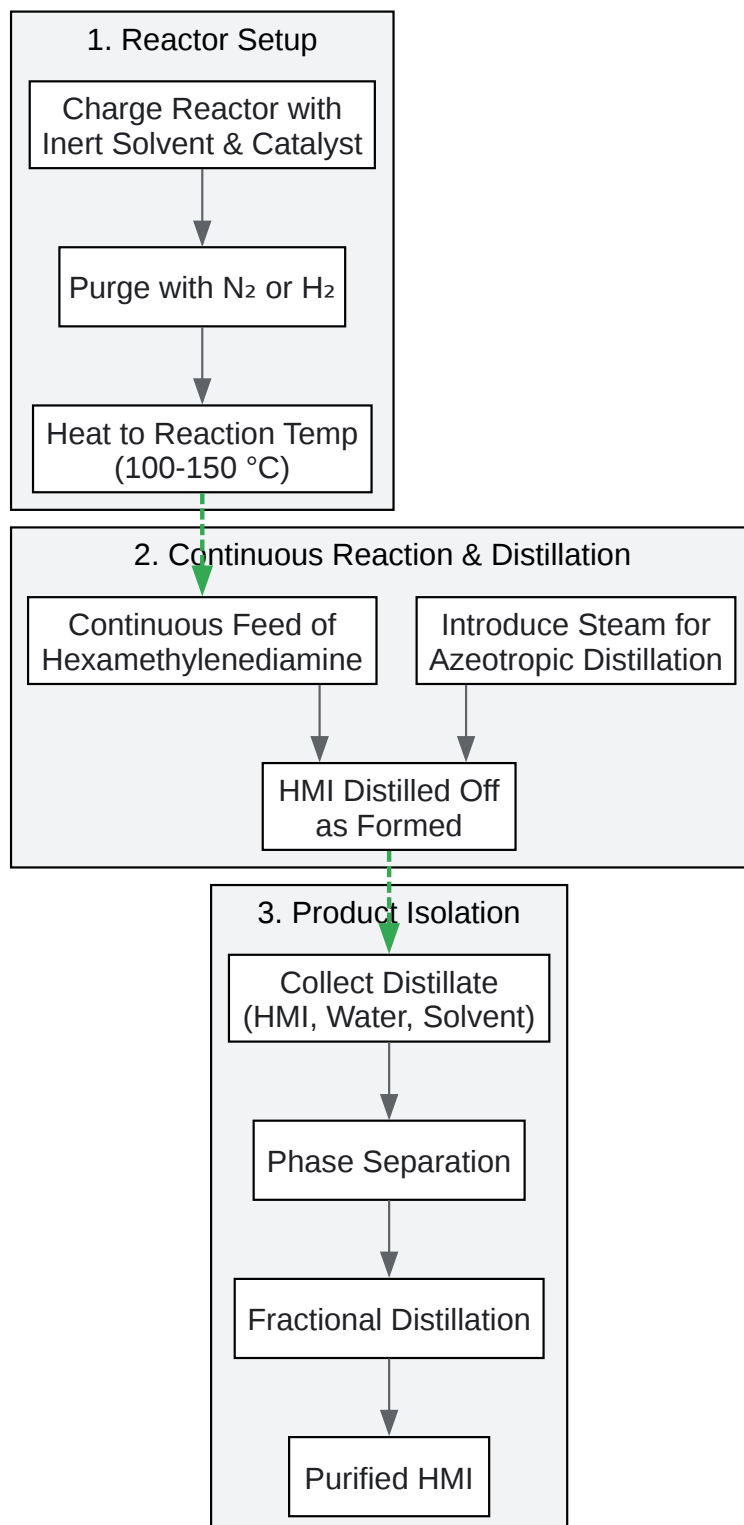
- Jacketed glass reactor with a mechanical stirrer, thermometer, and condenser
- Addition funnel or syringe pump for continuous feeding
- Distillation head with a collection flask
- Heating and cooling circulator for the reactor jacket

- Steam or inert gas inlet

Procedure:

- **Catalyst Activation & Setup:** The reactor is charged with the inert solvent and the nickel/cobalt catalyst. The system is purged with nitrogen or hydrogen gas. The catalyst is activated according to the manufacturer's specifications, typically by heating under a hydrogen stream.
- **Reaction Initiation:** The solvent and catalyst slurry is heated to the target reaction temperature (e.g., 100-150 °C).[5]
- **Continuous Feed and Distillation:** Hexamethylenediamine is added dropwise or via syringe pump at a controlled rate. Simultaneously, steam or an inert gas is introduced into the reactor to facilitate the removal of the product.[5] The resulting **Hexamethyleneimine**, which has a lower boiling point than hexamethylenediamine, is distilled out of the reaction system as it is formed, often as an azeotrope with water.[5]
- **Maintaining Concentrations:** The feed rate and distillation rate are carefully balanced to maintain the concentration of hexamethylenediamine below 25% and the concentration of **Hexamethyleneimine** below 10% in the reaction mixture. This minimizes the formation of polymeric by-products.[5]
- **Work-up and Purification:** The distillate, containing HMI, water, and solvent, is collected. The organic layer is separated from the aqueous layer. The aqueous phase may be extracted with a suitable solvent to recover additional product. The combined organic phases are then subjected to fractional distillation to yield purified **Hexamethyleneimine**.[5]

Workflow for Continuous Synthesis of Hexamethyleneimine



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A flowchart of the continuous synthesis of **Hexamethyleneimine**.

Spectroscopic Profile

The structural identification of **Hexamethyleneimine** and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics for HMI are summarized below.

Technique	Feature	Expected Chemical Shift / Wavenumber	Comments	Reference(s)
^1H NMR	N-H Proton	~0.5 - 5.0 ppm	Broad singlet; position is concentration-dependent. Disappears upon D_2O exchange.	[10][11]
	$\alpha\text{-CH}_2$ Protons (- $\text{CH}_2\text{-N-}$)	~2.3 - 3.0 ppm	Triplet or multiplet; deshielded by the adjacent nitrogen atom.	[10]
	$\beta, \gamma\text{-CH}_2$ Protons (- $\text{CH}_2\text{-C-N}$)	~1.5 - 1.8 ppm	Multiplets; typical aliphatic region.	[10]
^{13}C NMR	$\alpha\text{-Carbons}$ (- $\text{CH}_2\text{-N-}$)	~40 - 65 ppm	Deshielded by the adjacent nitrogen atom.	[10]
	$\beta, \gamma\text{-Carbons}$ (- $\text{CH}_2\text{-C-N}$)	~20 - 40 ppm	Typical aliphatic region.	[10]
IR Spectroscopy	N-H Stretch	~3350 cm^{-1}	A single, sharp, and less intense band compared to O-H stretches, characteristic of secondary amines.	[11]
	C-H Stretch	~2850 - 2950 cm^{-1}	Aliphatic C-H stretching.	[10]
Mass Spectrometry	Molecular Ion (M^+)	$m/z = 99$	Consistent with the molecular weight and the	[11]

nitrogen rule
(odd MW for one
N atom).

Major Fragments	m/z = 70, 56, 42	Resulting from characteristic α -cleavage and subsequent fragmentation of the azepane ring.	[11]
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Reactivity and Incompatibilities

Hexamethyleneimine exhibits reactivity typical of a secondary amine.

- **Basicity:** It readily neutralizes acids in exothermic reactions to form the corresponding ammonium salts.[3][4][7]
- **Nucleophilicity:** The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling reactions with electrophiles such as alkyl halides, acid halides, and epoxides.
- **Incompatible Materials:** HMI should not be stored or mixed with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, anhydrides, and acid halides.[3][7][9]
- **Reaction with Reducing Agents:** Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[3][4]
- **Stability:** The compound is stable under normal conditions of transport and storage.[3][9]

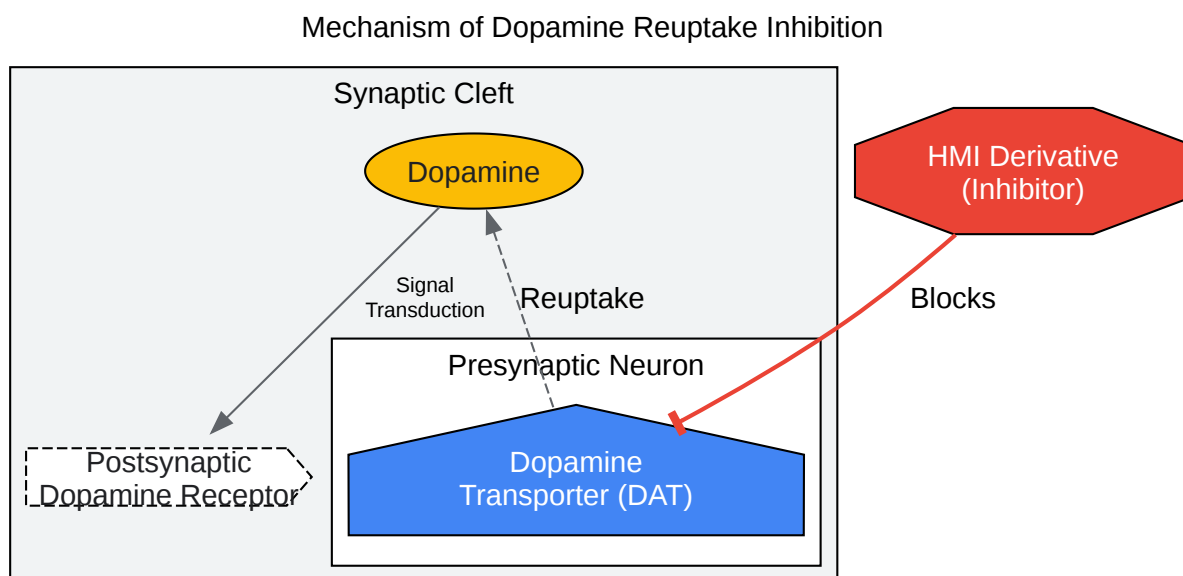
Applications in Research and Industry

HMI's unique seven-membered ring structure and reactive secondary amine group make it a valuable intermediate in several high-value applications.

Pharmaceutical and Drug Development

Hexamethyleneimine is a key building block in medicinal chemistry. Its scaffold is incorporated into a variety of biologically active molecules.[6]

- **Therapeutic Agents:** It serves as a precursor in the synthesis of pharmaceuticals, including anti-infective agents and analgesics.[4][6]
- **Anticancer Research:** Derivatives of anthracycline antibiotics, such as doxorubicin, incorporating the HMI moiety have been investigated to modulate DNA binding and enhance cytotoxicity against certain cancer cell lines.[6]
- **CNS Activity:** Some HMI derivatives have been shown to act as dopamine reuptake inhibitors, indicating potential applications in treating neurological and psychiatric disorders. [6]



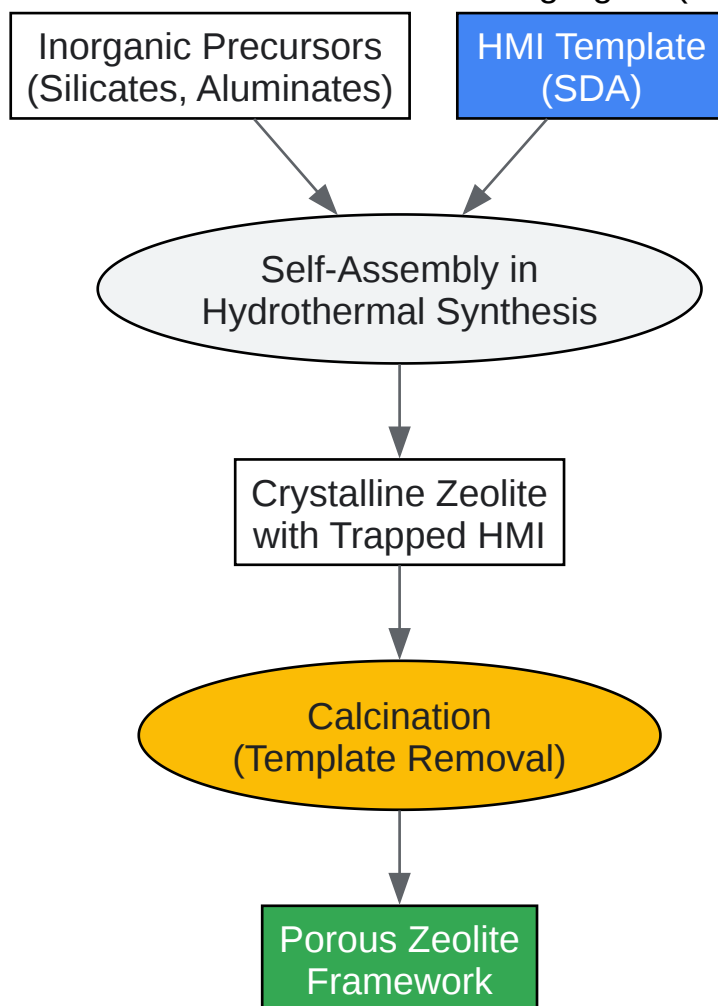
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Inhibition of the dopamine transporter (DAT) by an HMI derivative.

Catalysis and Materials Science

In materials science, HMI is widely used as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of microporous materials like zeolites.[12] The size and shape of the protonated HMI cation guide the assembly of silicate and aluminate precursors into specific crystalline frameworks, such as MCM-22, MCM-49, and SAPO-35.[12] After synthesis, the organic template is removed by calcination, leaving a porous structure with high surface area and catalytic activity.

Role of HMI as a Structure-Directing Agent (SDA)



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